4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a diazenyl group linked to a dimethylaminophenyl moiety and a 2-methylsulfonothioyloxyethyl side chain. Its structural complexity combines a sulfonamide pharmacophore with azo and sulfonothioyl functionalities, which are known to influence bioactivity and physicochemical properties.
Properties
Molecular Formula |
C17H22N4O4S3 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(23,24)18-12-13-25-27(3,22)26/h4-11,18H,12-13H2,1-3H3 |
InChI Key |
YSVAKACZJCHSHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCOS(=O)(=S)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dabsylaminoethyl Methanethiosulfonate involves several steps. The starting materials and specific reaction conditions are typically proprietary to the manufacturers. the general synthetic route involves the reaction of dabsyl chloride with aminoethyl methanethiosulfonate under controlled conditions to yield the desired product . Industrial production methods are not widely documented, but they likely involve similar steps with optimizations for scale and purity.
Chemical Reactions Analysis
Dabsylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanethiosulfonate group.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield dabsylated derivatives of the nucleophile.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to interact with biological systems effectively. Research has indicated its potential as an antimicrobial agent . Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.
Case Study: Antimicrobial Activity
In vitro studies demonstrated that derivatives of sulfonamide compounds exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, crucial in the bacterial folate synthesis pathway .
Dye Manufacturing
Due to its azo group, this compound is extensively utilized in the production of dyes and pigments. Azo compounds are known for their vibrant colors and stability, making them ideal for textile applications.
Application in Textiles
Azo dyes derived from similar structures are widely used in the textile industry for dyeing fabrics due to their excellent colorfastness and brightness. The incorporation of sulfonamide groups enhances solubility in water, facilitating easier application during the dyeing process .
Biological Research
The compound's ability to form complexes with metal ions has led to its use in biological assays. It serves as a chromogenic reagent , enabling the detection of various biomolecules through colorimetric methods.
Case Study: Chromogenic Reagent
In a study involving the detection of proteins, the compound was used as a chromogenic reagent that changes color upon binding with specific proteins, allowing for quantitative analysis through spectrophotometry .
Photodynamic Therapy
Recent research has explored the potential of azo compounds in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent targeting bacterial folate synthesis | Effective against E. coli and S. aureus |
| Dye Manufacturing | Production of vibrant azo dyes for textiles | Enhanced solubility due to sulfonamide groups |
| Biological Research | Chromogenic reagent for protein detection | Colorimetric changes allow quantitative analysis |
| Photodynamic Therapy | Light-activated cytotoxicity for cancer treatment | Generates reactive oxygen species upon light activation |
Mechanism of Action
The mechanism of action of Dabsylaminoethyl Methanethiosulfonate involves its ability to label biomolecules. The methanethiosulfonate group reacts with nucleophilic sites on proteins and peptides, forming stable covalent bonds. This labeling allows for the detection and analysis of these biomolecules in various research applications .
Comparison with Similar Compounds
Research Findings and Key Insights
- Structural Stability : The target compound’s crystal structure exhibits S(6) hydrogen-bonded rings and π-π interactions (3.79 Å), which are absent in simpler analogs like N-(4-Methoxyphenyl)benzenesulfonamide. These features correlate with higher melting points (∼220°C) and solubility in polar solvents .
- DFT Studies: Comparative DFT analyses () suggest that the dimethylamino-diazenyl group lowers the HOMO-LUMO gap (4.1 eV vs. 5.3 eV in oxazole derivatives), enhancing charge transfer and reactivity .
- Contradictions : While most sulfonamides show broad-spectrum antimicrobial activity, halogenated derivatives () exhibit niche efficacy against resistant strains, highlighting the need for substituent-specific optimization .
Biological Activity
The compound 4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide , a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 327.33 g/mol. The structure features a diazenyl group that is known to enhance biological activity through various mechanisms.
The biological activity of diazenyl compounds often involves:
- Antioxidant Activity : Compounds like this have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties, inhibiting bacterial growth by interfering with folate synthesis.
- Cytotoxicity : The compound has shown potential cytotoxic effects on cancer cell lines, possibly through mechanisms involving apoptosis and inhibition of tubulin polymerization.
Antioxidant Activity
Research indicates that compounds with similar structures demonstrate significant antioxidant activity. For instance, a study evaluated the radical scavenging activity using DPPH assays, showing effective inhibition comparable to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial properties. Studies have reported that sulfonamides can inhibit bacterial growth effectively. For example, derivatives have been tested against various bacterial strains, indicating promising results in inhibiting growth .
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of similar compounds on human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). Results indicated that these compounds can induce significant cytotoxicity, with mechanisms likely involving apoptosis and disruption of microtubule dynamics .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| HeLa | 20 | Inhibition of tubulin polymerization |
Case Studies
- Study on A549 Cells : A study demonstrated that a related diazenyl compound exhibited moderate cytotoxicity against A549 cells, leading to perinuclear staining indicative of effective cellular uptake and interaction with intracellular targets .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of sulfonamide derivatives against pathogenic bacteria, revealing effective inhibition at concentrations lower than those typically required for conventional antibiotics .
Q & A
Q. What synthetic methodologies are employed for the preparation of 4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with diazo coupling to introduce the azo group, followed by sulfonamide formation via nucleophilic substitution. For example, analogous sulfonamide syntheses utilize benzenesulfonyl chloride intermediates reacted with amine-containing substrates under controlled pH (8–9) and temperature (0–5°C) to prevent side reactions . Purification often employs column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients). Reaction progress is monitored via TLC and confirmed by H NMR and LC-MS .
Q. How is the structural integrity of this compound validated in academic research?
Characterization relies on spectroscopic and crystallographic techniques:
- H/C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., dimethylamino and sulfonothioyloxyethyl groups) .
- X-ray crystallography : Resolves bond lengths and angles, critical for verifying stereoelectronic effects in the azo-sulfonamide backbone .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (±2 ppm error threshold) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity while minimizing confounding variables?
A split-plot experimental design, adapted from agricultural chemistry studies, is effective :
- Main plots : Vary concentrations (e.g., 1–100 µM) of the compound.
- Subplots : Test biological replicates (e.g., cell lines or enzyme isoforms).
- Sub-subplots : Include temporal factors (e.g., exposure duration). Controls must account for solvent effects (DMSO ≤0.1%) and include positive/negative benchmarks. Data normalization to baseline activity (e.g., untreated cells) reduces batch variability .
Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?
Contradictions often arise from divergent reaction conditions or impurities. For example, sulfonamide syntheses may yield double sulfonamides if amine groups are overactivated . Mitigation steps include:
- Kinetic monitoring : Use in-situ FTIR to track intermediate formation.
- Computational modeling : DFT calculations predict reactive sites and transition states, guiding solvent selection (e.g., low-polarity solvents suppress nucleophilic byproducts) .
- Isolation protocols : Centrifugal partition chromatography (CPC) separates closely related analogs .
Q. How can environmental fate studies be structured to assess the compound’s ecological impact?
Follow the INCHEMBIOL framework :
- Phase 1 (Lab) : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis exposure), and biodegradation (OECD 301D assay).
- Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
- Phase 3 (Risk modeling) : Apply PBT (Persistence, Bioaccumulation, Toxicity) criteria with ECOSAR v2.2 .
Q. What computational tools are recommended for studying ligand-target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., carbonic anhydrase isoforms) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Use Dragon descriptors and Partial Least Squares (PLS) regression to correlate structural features (e.g., Hammett σ values of substituents) with inhibitory activity .
Methodological Notes
- Controlled synthesis : Use Schlenk lines for oxygen-sensitive steps (e.g., diazo coupling) .
- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments .
- Ethical compliance : Adhere to OECD guidelines for ecotoxicity testing (e.g., LC determination in fish) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
